molecular formula C13H20N2O B15235753 (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL

(3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL

Cat. No.: B15235753
M. Wt: 220.31 g/mol
InChI Key: AWPBEZOTPHPNID-ZDUSSCGKSA-N
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Description

  • The amino group can be introduced via reductive amination, where an amine reacts with an aldehyde or ketone in the presence of a reducing agent.
  • Step 3: Attachment of the Pyrrolidinyl and Phenyl Groups

    • The pyrrolidinyl and phenyl groups can be attached through nucleophilic substitution or coupling reactions, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.
  • Industrial Production Methods

    Industrial production of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL may involve optimized versions of the laboratory synthesis routes, focusing on cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance production efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL typically involves multi-step organic reactions. One common approach is the asymmetric synthesis starting from chiral precursors or using chiral catalysts to ensure the correct stereochemistry.

    • Step 1: Formation of the Propanol Backbone

      • Starting with a suitable aldehyde or ketone, the propanol backbone can be constructed through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The hydroxyl group in the propanol backbone can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

      Reduction: The compound can undergo reduction reactions to modify the amino or hydroxyl groups.

      Substitution: Nucleophilic substitution reactions can be used to replace the amino or hydroxyl groups with other functional groups.

    Common Reagents and Conditions

      Oxidizing Agents: PCC, Jones reagent, KMnO4

      Reducing Agents: NaBH4, LiAlH4

      Coupling Reagents: Palladium catalysts, boronic acids for Suzuki coupling

    Major Products

      Oxidation Products: Ketones or aldehydes

      Reduction Products: Amines or alcohols with modified functional groups

      Substitution Products: Compounds with new functional groups replacing the original amino or hydroxyl groups

    Scientific Research Applications

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

      Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

      Industry: Utilized in the synthesis of specialty chemicals and materials.

    Mechanism of Action

    The mechanism of action of (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL depends on its specific interactions with molecular targets. It may act by binding to receptors, enzymes, or other proteins, modulating their activity and triggering downstream biological effects. The exact pathways and targets would require detailed biochemical studies.

    Comparison with Similar Compounds

    Similar Compounds

      (3S)-3-Amino-3-phenylpropan-1-OL: Lacks the pyrrolidinyl group, making it less sterically hindered.

      (3S)-3-Amino-3-(4-methylphenyl)propan-1-OL: Contains a methyl group instead of the pyrrolidinyl group, affecting its chemical reactivity and biological activity.

    Uniqueness

    (3S)-3-Amino-3-(4-pyrrolidinylphenyl)propan-1-OL is unique due to the presence of the pyrrolidinyl group, which can enhance its binding affinity and specificity for certain molecular targets, potentially leading to unique pharmacological properties.

    Properties

    Molecular Formula

    C13H20N2O

    Molecular Weight

    220.31 g/mol

    IUPAC Name

    (3S)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propan-1-ol

    InChI

    InChI=1S/C13H20N2O/c14-13(7-10-16)11-3-5-12(6-4-11)15-8-1-2-9-15/h3-6,13,16H,1-2,7-10,14H2/t13-/m0/s1

    InChI Key

    AWPBEZOTPHPNID-ZDUSSCGKSA-N

    Isomeric SMILES

    C1CCN(C1)C2=CC=C(C=C2)[C@H](CCO)N

    Canonical SMILES

    C1CCN(C1)C2=CC=C(C=C2)C(CCO)N

    Origin of Product

    United States

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